molecular formula C15H20BrNO B3461421 N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide

N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide

Cat. No. B3461421
M. Wt: 310.23 g/mol
InChI Key: SVRCJACPQUQVRL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide, also known as BROMO, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BROMO belongs to the class of cyclohexylacetamide derivatives, which are known for their analgesic, anti-inflammatory, and antipyretic properties.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been shown to have antipyretic effects, making it a potential candidate for the treatment of fever. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various protein targets, influencing their function and leading to downstream effects .

Mode of Action

The exact mode of action of N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide is not well-documented. It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions may alter the conformation or activity of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

Based on its structural similarity to other compounds, it may influence a variety of cellular processes, including signal transduction, gene expression, and metabolic pathways .

Result of Action

The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, differentiation, or survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with target proteins .

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it safe for use in animal studies. This compound has also been shown to exhibit significant analgesic and anti-inflammatory effects, making it a useful tool for investigating the mechanisms underlying pain and inflammation. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects in different animal models.

Future Directions

There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the mechanism underlying the neuroprotective effects of this compound and its potential use as a therapeutic agent. Another area of interest is the potential use of this compound in the treatment of chronic pain. Further studies are needed to investigate the analgesic effects of this compound and its potential use as an alternative to opioid painkillers. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
In conclusion, this compound is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its analgesic, anti-inflammatory, and antipyretic effects make it a useful tool for investigating the mechanisms underlying pain and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO/c1-11-9-13(16)7-8-14(11)17-15(18)10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRCJACPQUQVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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